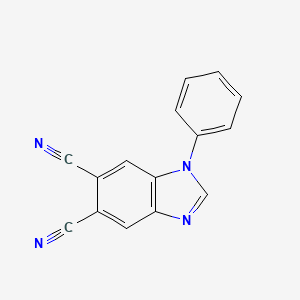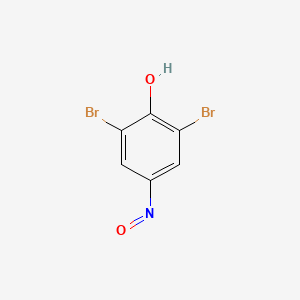![molecular formula C17H19N3OS3 B11475129 N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11475129.png)
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with thiadiazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, strong bases like sodium hydride, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to disrupt lipid membranes, while the thiadiazole and thiophene rings can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE: Similar structure but with a cyclohexane ring instead of thiophene.
3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE: Lacks the thiophene and carboxamide groups.
Uniqueness
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of adamantane, thiadiazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N3OS3 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19N3OS3/c21-14(13-2-1-3-22-13)18-15-19-16(20-24-15)23-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,19,20,21) |
InChI Key |
QTFYIUIEGTUWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475047.png)
![2-[(4-Methoxyphenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B11475055.png)
![2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475057.png)
![13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11475059.png)
![methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475065.png)
![8-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475067.png)
![5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475070.png)

![Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475083.png)
![methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate](/img/structure/B11475084.png)
![2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475085.png)
![1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11475093.png)

![Propanoic acid, 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11475112.png)
